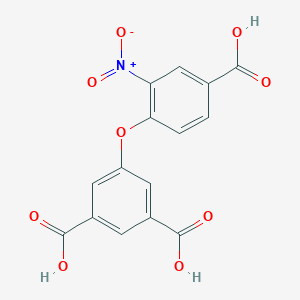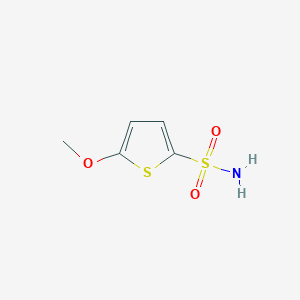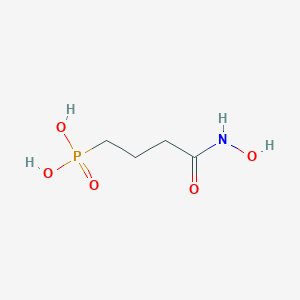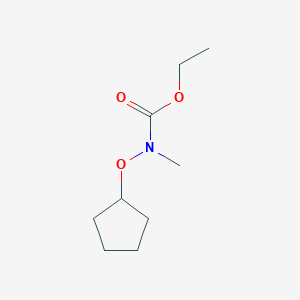
ethyl N-cyclopentyloxy-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-cyclopentyloxy-N-methylcarbamate, also known as cycloate, is a carbamate herbicide that is widely used in agriculture to control the growth of weeds. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. Cycloate has been used for many years and has been proven to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and potatoes.
Mecanismo De Acción
Cycloate works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a reduction in the production of lipids, which are essential for the growth and development of plants. As a result, ethyl N-cyclopentyloxy-N-methylcarbamate causes the death of weeds by disrupting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Cycloate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of acetyl-CoA carboxylase, which leads to a reduction in the production of fatty acids and lipids. This can lead to a decrease in the growth and development of plants, as well as a reduction in the accumulation of storage reserves such as starch and oil. Cycloate has also been shown to affect the photosynthetic process in plants, leading to a decrease in the production of chlorophyll and a reduction in the efficiency of photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cycloate has several advantages for use in lab experiments. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. Cycloate can be toxic to humans and animals if ingested or inhaled, and care must be taken when handling it. Additionally, it can have negative effects on non-target organisms such as beneficial insects and soil microorganisms.
Direcciones Futuras
There are several future directions for research on ethyl N-cyclopentyloxy-N-methylcarbamate. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new herbicides that are more effective and less toxic than ethyl N-cyclopentyloxy-N-methylcarbamate. This could involve the synthesis of new compounds or the modification of existing ones to improve their properties. Finally, there is a need for more research on the environmental impact of ethyl N-cyclopentyloxy-N-methylcarbamate and other herbicides, and the development of more sustainable agricultural practices.
Métodos De Síntesis
Cycloate is synthesized by reacting ethyl chloroformate with N-cyclopentyloxy-N-methylcarbamate in the presence of a base. The reaction produces ethyl N-cyclopentyloxy-N-methylcarbamate as well as ethyl alcohol and hydrogen chloride as byproducts. The purity of ethyl N-cyclopentyloxy-N-methylcarbamate can be improved by recrystallization or distillation.
Aplicaciones Científicas De Investigación
Cycloate has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants. Cycloate has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
Número CAS |
133146-78-8 |
|---|---|
Nombre del producto |
ethyl N-cyclopentyloxy-N-methylcarbamate |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl N-cyclopentyloxy-N-methylcarbamate |
InChI |
InChI=1S/C9H17NO3/c1-3-12-9(11)10(2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
OLMMORPWQXQTNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)OC1CCCC1 |
SMILES canónico |
CCOC(=O)N(C)OC1CCCC1 |
Sinónimos |
Carbamic acid, (cyclopentyloxy)methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



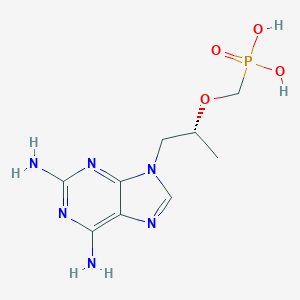
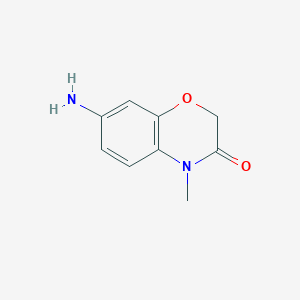
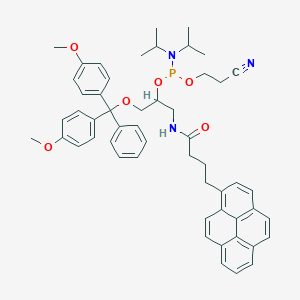
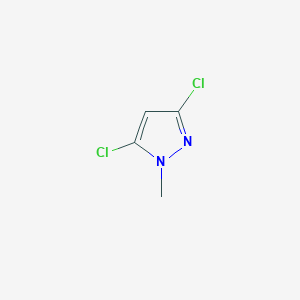
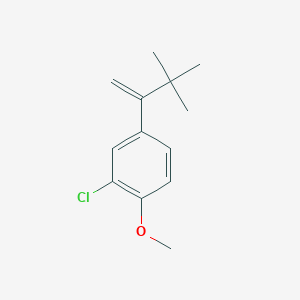
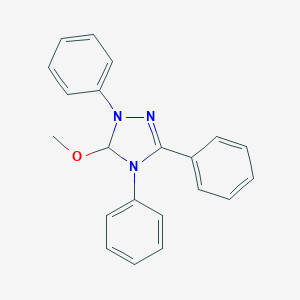
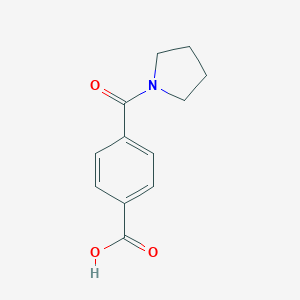
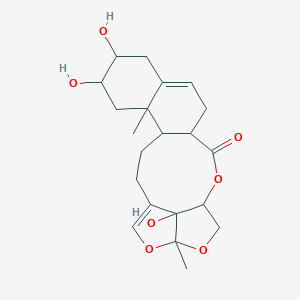
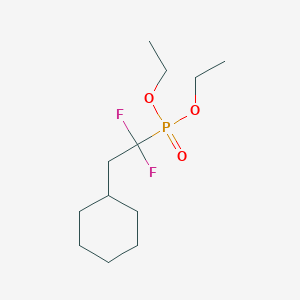
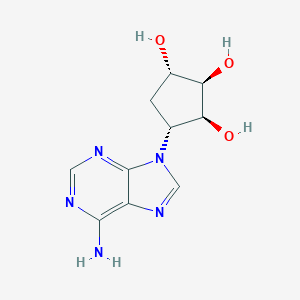
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
